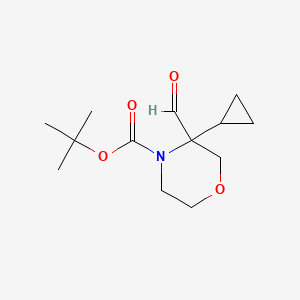

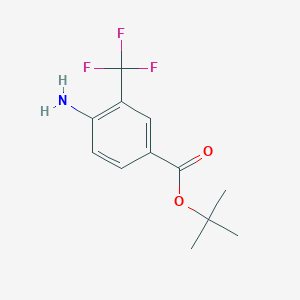

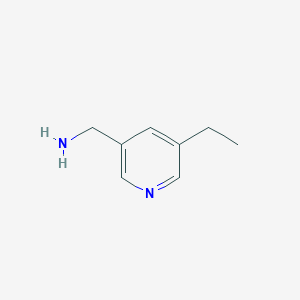

![molecular formula C12H24BrNO2 B13507372 tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)

tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate: is an organobromine compound featuring a tert-butyl group attached to a bromide substituent. This compound is used as a reagent in synthetic organic chemistry and has applications in various fields, including medicinal chemistry, biochemistry, and material sciences .

Preparation Methods

Dissolution: Dissolve tert-butyl carbamate and (3S)-1-bromo-4-methyl-2-oxopentan-3-ol in anhydrous dichloromethane.

Addition of Reagents: Add N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.

Filtration: Filter off the dicyclohexylurea byproduct and evaporate the solvent to obtain the intermediate.

Final Reaction: Dissolve the intermediate in a mixture of triethylamine and chloroform, stir at room temperature for several hours, filter off any solids, and evaporate the solvent to obtain the final product.

Chemical Reactions Analysis

tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate undergoes various chemical reactions, including :

Substitution Reactions: It can act as a nucleophile in substitution reactions, reacting with electrophiles to form covalent bonds.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), resulting in the formation of a free amine.

Oxidation and Reduction: While specific oxidation and reduction reactions were not detailed, carbamates generally can undergo these types of reactions under appropriate conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research :

Medicinal Chemistry: It is used in the synthesis of various bromoalkyl derivatives and drugs.

Biochemistry: It plays a role in the synthesis of biologically active compounds.

Material Sciences: It is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate involves its role as a protecting group for amines . The tert-butyl group stabilizes the carbamate, and under acidic conditions, it is protonated and cleaved, resulting in the formation of a free amine. This process involves the formation of a tert-butyl carbocation, which is stabilized by resonance and eliminated by a trifluoroacetate ion .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate include :

tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Another carbamate used in organic synthesis.

Carboxybenzyl (CBz) carbamate: A benzyl group-containing carbamate used in peptide synthesis.

These compounds share similar protecting group functionalities but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula |

C12H24BrNO2 |

|---|---|

Molecular Weight |

294.23 g/mol |

IUPAC Name |

tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate |

InChI |

InChI=1S/C12H24BrNO2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15)/t9-/m0/s1 |

InChI Key |

ZTQFXJZJKGDUEL-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)[C@H](CCBr)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)C(CCBr)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

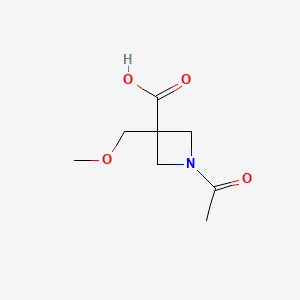

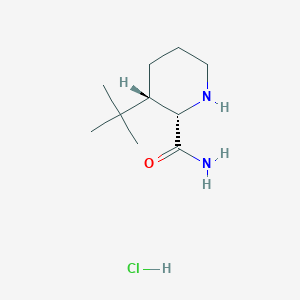

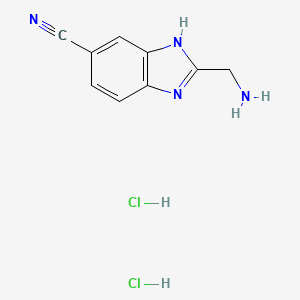

![[2-(Aminomethyl)-2-ethylbutyl]dimethylamine](/img/structure/B13507309.png)

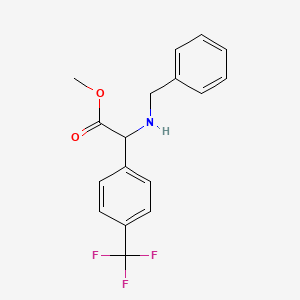

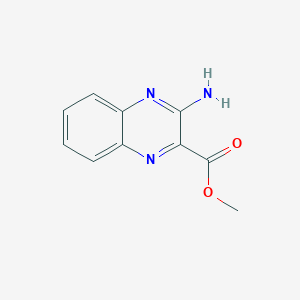

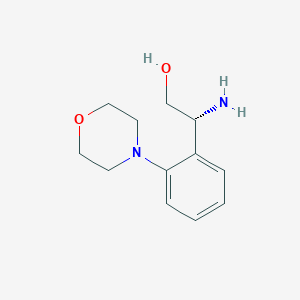

![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)

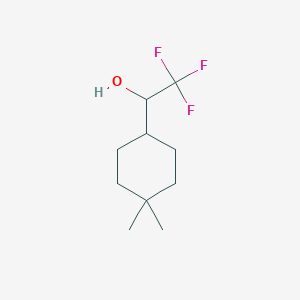

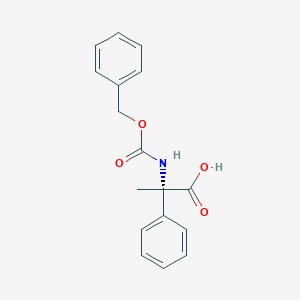

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)